molecular formula C14H20N2O2 B2400179 Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate CAS No. 1218690-46-0

Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate

Cat. No.: B2400179
CAS No.: 1218690-46-0
M. Wt: 248.326
InChI Key: NWZATMJDEDWVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate typically involves the reaction of 3-methylbenzyl chloride with piperazine in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or toluene.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants.

    Purification Techniques: Such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate would depend on its specific interactions with molecular targets. Generally, piperazine derivatives can interact with various receptors or enzymes, leading to:

    Binding to Receptors: Such as serotonin or dopamine receptors, influencing neurotransmission.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylphenyl)-2-(piperazin-1-yl)acetate
  • Methyl 2-(2-methylphenyl)-2-(piperazin-1-yl)acetate
  • Ethyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate

Uniqueness

Methyl 2-(3-methylphenyl)-2-(piperazin-1-yl)acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This unique structure can lead to distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(3-methylphenyl)-2-piperazin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-4-3-5-12(10-11)13(14(17)18-2)16-8-6-15-7-9-16/h3-5,10,13,15H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZATMJDEDWVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)OC)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.